![molecular formula C17H25ClN2OSi B1391834 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- CAS No. 924655-39-0](/img/structure/B1391834.png)
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-
説明
“1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is used as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of the base compound, 1H-Pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused with a pyridine ring . The addition of the 4-chloro-1-[tris(1-methylethyl)silyl]- group would modify this base structure.科学的研究の応用
Synthesis and Molecular Structure
The compound has been synthesized from 1H-pyrrole-2-carboxaldehyde under acidic conditions. X-ray structure determination confirmed its expected pyrrolo[2,3-c]pyridine derivative structure, providing valuable information about the molecular architecture of such compounds (Chiaroni, Dekhane, Dodd, & Riche, 1994).Novel Synthesis Methods
Novel methods have been developed for synthesizing related compounds such as hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines, showcasing the versatility of the pyrrolo[2,3-b]pyridine framework in organic synthesis (Katritzky, Qiu, He, & Yang, 2000).Antibacterial Activity
Some derivatives of 1H-pyrrolo[2,3-b]pyridine, like 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, have shown antibacterial activity in vitro, indicating potential applications in the development of new antibiotics (Toja, Kettenring, Goldstein, & Tarzia, 1986).Electrophilic Reactions and Chemical Properties
Research has shown that 1H-pyrrolo[2,3-b]pyridines undergo various electrophilic reactions, such as nitration, nitrosation, and bromination. This provides insight into the chemical properties and reactivity of this compound, which is crucial for its application in synthetic chemistry (Herbert & Wibberley, 1969).Synthetic Route Development
New synthetic routes have been established for creating 1H-pyrrolo[2,3-b]pyridines from 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles. This research advances the methods available for synthesizing such compounds, potentially leading to more efficient production processes (Brodrick & Wibberley, 1975).Formation of Heterocyclic Compounds
The compound has been used in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, illustrating its utility in forming complex heterocyclic compounds which are valuable in various chemical and pharmaceutical applications (El-Nabi, 2004).Applications in Organic Electronics
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored for their electrochemical properties, self-assembly behavior, and carrier transport properties, suggesting potential applications in the field of organic electronics and materials science (Zhou et al., 2019).Versatile Building Blocks in Synthesis
The compound has been utilized in various synthetic pathways, acting as a building block for constructing a wide range of nitrogen-embedded small molecules, demonstrating its versatility in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
特性
IUPAC Name |
4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2OSi/c1-11(2)22(12(3)4,13(5)6)20-8-7-15-16(18)14(10-21)9-19-17(15)20/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODIUYZQLDRJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677998 | |
| Record name | 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- | |
CAS RN |
924655-39-0 | |
| Record name | 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

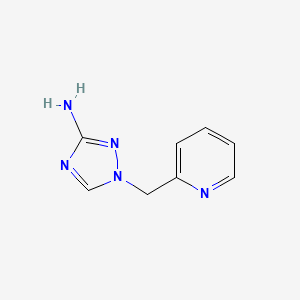
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)
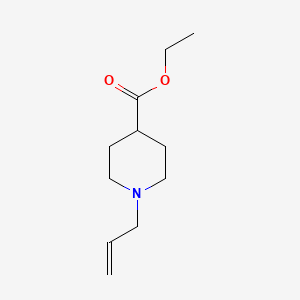

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

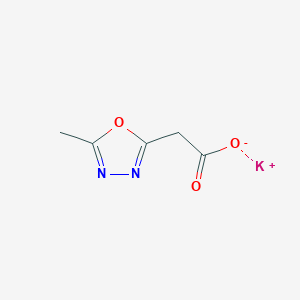
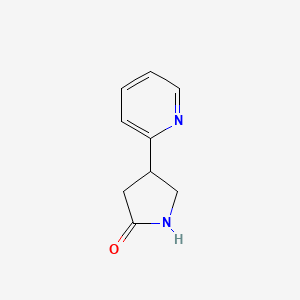
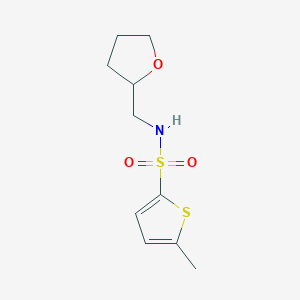
![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)
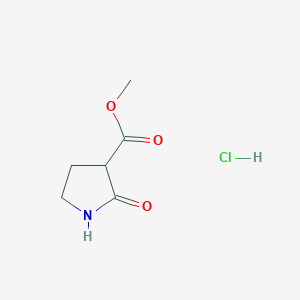
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)
